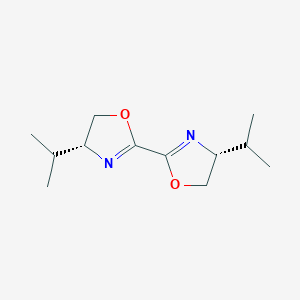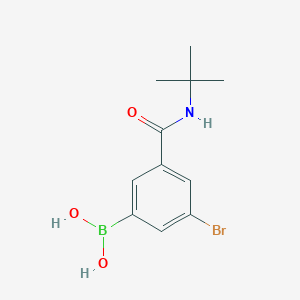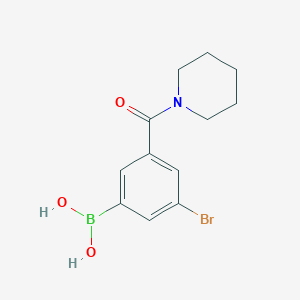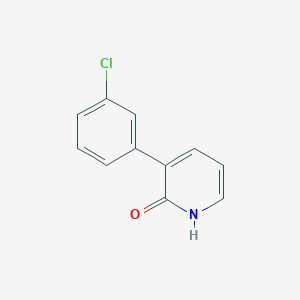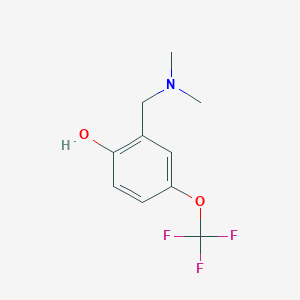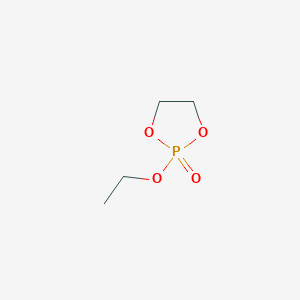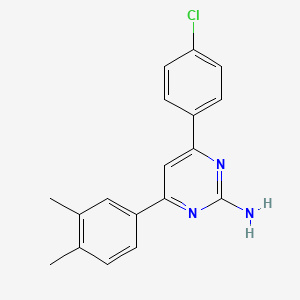![molecular formula C11H13NO4 B6319393 (S)-2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid CAS No. 158648-33-0](/img/structure/B6319393.png)
(S)-2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid is a chiral amino acid derivative. This compound features a unique structure with a dihydrobenzo[b][1,4]dioxin moiety, which is a bicyclic structure containing two oxygen atoms. The presence of the chiral center at the amino acid portion makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Mécanisme D'action
Target of Action
The primary target of H-L-Dhbd-OH, also known as 2,3-dihydroxybenzoic acid decarboxylase (2,3-DHBD), is a reversible enzyme that undergoes decarboxylation and carboxylation reactions . The enzyme’s activity is controlled by the side chain conformation of a tyrosine residue .
Mode of Action
H-L-Dhbd-OH interacts with its target through a V-shaped tunnel in the enzyme, which serves as the path for the substrate . The residue Trp23 of 2,3-DHBD_Ao serves as a switch to control the entry and exit of catechol . The direction of the enzyme’s catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated .
Biochemical Pathways
The biochemical pathway affected by H-L-Dhbd-OH involves the decarboxylation and carboxylation of 2,3-dihydroxybenzoate . This process is part of the bio-Kolbe–Schmitt reaction, which offers an alternative to CO2 fixation .
Pharmacokinetics
The compound’s mode of action suggests that its absorption, distribution, metabolism, and excretion (adme) properties could be influenced by the ph of the environment .
Result of Action
The result of H-L-Dhbd-OH’s action is the decarboxylation and carboxylation of 2,3-dihydroxybenzoate . This process enriches the understanding of the interactions of substrates/products with macromolecular reversible enzymes in different reaction directions .
Action Environment
The action of H-L-Dhbd-OH is influenced by environmental factors such as pH. The direction of the enzyme’s catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated, which is subjected by the pH . Therefore, the forward and reverse reactions could be separated at different pH values .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid typically involves the following steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Amino Acid Coupling: The dihydrobenzo[b][1,4]dioxin derivative is then coupled with a protected amino acid using peptide coupling reagents such as EDCI or DCC.
Deprotection and Resolution: The final step involves deprotection of the amino acid and resolution of the chiral center to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. This includes the use of continuous flow reactors for the cyclization step and large-scale peptide synthesizers for the amino acid coupling. The resolution of the chiral center might involve enzymatic methods or chiral chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The dihydrobenzo[b][1,4]dioxin moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in substitution reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are commonly used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Amides, esters, and other functionalized derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid: The racemic mixture of the compound.
2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid: A similar compound with an additional methyl group.
2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pentanoic acid: A similar compound with an extended carbon chain.
Uniqueness
(S)-2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid is unique due to its chiral center and the presence of the dihydrobenzo[b][1,4]dioxin moiety. This combination of features makes it particularly interesting for studies on stereochemistry and its effects on biological activity.
Propriétés
IUPAC Name |
(2S)-2-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-8(11(13)14)5-7-1-2-9-10(6-7)16-4-3-15-9/h1-2,6,8H,3-5,12H2,(H,13,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGGFMVTHJHFTK-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
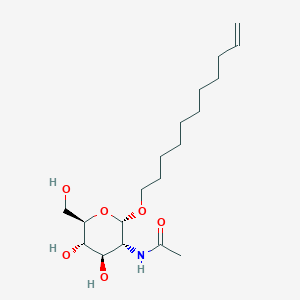
![2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6319321.png)
![2,6-Bis-[1-(4-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6319328.png)
